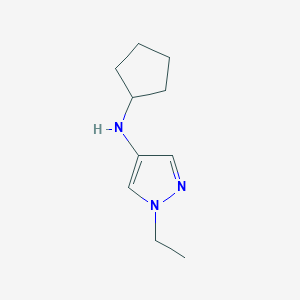

N-cyclopentyl-1-ethyl-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N-cyclopentyl-1-ethylpyrazol-4-amine |

InChI |

InChI=1S/C10H17N3/c1-2-13-8-10(7-11-13)12-9-5-3-4-6-9/h7-9,12H,2-6H2,1H3 |

InChI Key |

KRCJGPZAHKTMQI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)NC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the pyrazole core followed by selective N-alkylation and amination steps. The key challenge is achieving regioselective substitution at the pyrazole nitrogen and the 4-position amine group while maintaining the integrity of the heterocyclic ring.

Pyrazole Core Formation

The pyrazole ring is commonly synthesized via cyclocondensation reactions involving 1,3-dicarbonyl compounds and hydrazine derivatives. Gosselin et al. demonstrated that cyclocondensation of hydrazine hydrochlorides with 1,3-diketones in aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or N,N-dimethylacetamide (DMAc) under acidic conditions (addition of 10 N HCl) enhances yields by accelerating dehydration steps at ambient temperature. This method provides a robust platform for constructing substituted pyrazoles.

N-Ethylation of Pyrazole

The introduction of the ethyl group at the 1-position of the pyrazole ring can be achieved through alkylation reactions using ethyl halides or ethylating agents under controlled conditions. For example, 1-ethyl-1H-pyrazol-4-amine has been prepared by direct alkylation of pyrazol-4-amine derivatives with ethyl bromide or ethyl iodide in the presence of a base. The reaction conditions must be optimized to prevent over-alkylation or substitution at undesired positions.

N-Cyclopentyl Substitution

The cyclopentyl group is introduced by N-alkylation of the pyrazole nitrogen with cyclopentylamine or cyclopentyl halides. Literature indicates that the synthesis of 1-cyclopentyl-1H-pyrazol-4-amine involves multi-step procedures often using DMF as a solvent to facilitate nucleophilic substitution reactions under controlled temperature and stoichiometry to maximize yield and purity. The cyclopentylamine acts as a nucleophile attacking the electrophilic pyrazole intermediate or its halogenated derivative.

One-Pot and Tandem Approaches

Recent advances include one-pot procedures that combine cyclocondensation and N-substitution steps to streamline synthesis. For instance, Togo et al. reported transition metal-free iodocyclization of N-propargyl-N-tosylhydrazines leading to functionalized pyrazoles, which can be further modified to introduce alkyl substituents. These tandem methods reduce purification steps and improve overall efficiency.

Direct Preparation from Primary Amines

A novel approach reported by recent studies involves the direct preparation of N-substituted pyrazoles from primary aliphatic amines, 1,3-diketones, and hydroxylamine derivatives in DMF at elevated temperatures (~85 °C). This method allows the formation of N-alkyl pyrazoles, including N-cyclopentyl derivatives, in moderate yields (around 38-44%) without the need for pre-functionalized pyrazole intermediates. Optimization of reagent ratios, temperature, and solvent conditions is crucial for maximizing yield.

Comparative Analysis of Preparation Methods

| Methodology | Key Reagents & Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation with Hydrazine | 1,3-diketones + hydrazine hydrochloride, aprotic solvent + HCl | 60-85 | Mild conditions, good regioselectivity | Requires purification of diketones |

| N-Alkylation with Alkyl Halides | Pyrazol-4-amine + ethyl/cyclopentyl halides + base | 40-70 | Straightforward, widely used | Over-alkylation risk, multiple steps |

| One-pot Iodocyclization | N-propargyl-N-tosylhydrazines + I2 + base | 50-80 | Transition metal-free, functional group tolerance | Requires specialized reagents, moderate scope |

| Direct One-pot from Amines | Primary amines + 1,3-diketones + O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C | 38-44 | Simplified procedure, fewer purification steps | Moderate yields, sensitive to reagent ratios |

Experimental Considerations and Optimization

- Solvent Choice: Aprotic dipolar solvents such as DMF, NMP, or DMAc are preferred to enhance solubility and reaction rates.

- Temperature Control: Ambient to moderate heating (25–85 °C) is essential to balance reaction kinetics and prevent decomposition.

- Reagent Stoichiometry: Precise molar ratios of hydrazine, diketones, and alkylating agents are critical to avoid side reactions.

- Acid/Base Additives: Addition of strong acids like HCl can accelerate cyclocondensation, while bases are used in alkylation steps to neutralize formed acids.

- Purification: Silica gel chromatography is commonly employed to isolate pure pyrazole derivatives.

Summary of Research Findings

- The synthesis of this compound leverages well-established pyrazole formation via cyclocondensation of 1,3-diketones and hydrazine derivatives.

- N-alkylation strategies allow selective introduction of ethyl and cyclopentyl groups, with solvent and reagent optimization enhancing yields.

- Emerging one-pot and direct amine-based methods offer streamlined synthetic routes, albeit with moderate yields.

- The choice of synthetic route depends on available starting materials, desired purity, and scale of synthesis.

Chemical Identity and Properties

| Parameter | Description |

|---|---|

| Molecular Formula | C10H17N3 (approximate for this compound) |

| Molecular Weight | ~179.26 g/mol |

| IUPAC Name | This compound |

| Key Functional Groups | Pyrazole ring, ethyl substituent (N-1), cyclopentyl substituent (N), amino group (C-4) |

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Hydrazine derivatives.

Substitution: Various N-substituted pyrazole derivatives.

Scientific Research Applications

N-cyclopentyl-1-ethyl-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares N-cyclopentyl-1-ethyl-1H-pyrazol-4-amine with key analogs:

Key Observations :

- Hydrophobicity : Cyclopentyl and cyclobutyl substituents enhance lipophilicity, which may improve membrane permeability but reduce solubility in aqueous media .

- Synthetic Complexity : Introducing cyclopentyl groups often requires multi-step synthesis, such as cyclopropanation followed by ring expansion, whereas ethyl/methyl analogs are simpler to prepare .

Biological Activity

N-cyclopentyl-1-ethyl-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse pharmacological properties. The compound's structure allows it to interact with various biological targets, potentially modulating enzyme and receptor activities. The presence of cyclopentyl and ethyl groups contributes to its lipophilicity, influencing its bioavailability and pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes : The compound may inhibit certain kinases, affecting cellular signaling pathways.

- Receptors : It has been shown to interact with G-protein coupled receptors (GPCRs), which play crucial roles in various physiological processes.

These interactions can lead to significant biological effects, such as anti-inflammatory and anticancer activities.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, such as TNFα and IL-17, which are pivotal in inflammatory responses. For instance, compounds structurally similar to N-cyclopentyl derivatives have shown IC50 values as low as 0.013 μM against human IKK-2, a key enzyme in inflammatory signaling pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have reported that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The mechanism involves the inhibition of specific kinases that are critical for cancer cell growth.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.